(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid
Descripción
Propiedades
IUPAC Name |
(3R)-4-(2,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(16)7-12(9)17/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYHWLQWAVCDNA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851307-12-5 | |
| Record name | (R)-3-(tert-Butoxycarbonylamino)-4-(2,4-difluorophenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Direct Synthesis via Amino Acid Coupling in Organic Solvent
A prominent method involves the reaction of a chiral amino acid intermediate (compound I) with a fluorophenyl-containing compound (compound II) in the presence of an inorganic base and an organic solvent immiscible with water. The process is designed to minimize the formation of condensation impurities and optimize yield.
| Parameter | Details |
|---|---|
| Organic Solvent | Methyl tert-butyl ether, isopropyl acetate, toluene (preferred), dichloromethane, n-hexane, petroleum ether, cyclohexane, n-heptane |
| Inorganic Base | Sodium hydroxide (preferred), potassium hydroxide, sodium carbonate, potassium carbonate, sodium bicarbonate, potassium bicarbonate |
| Reaction Temperature | 0–40 °C (optimal ~20 °C) |
| Reaction Time | 4–18 hours (optimal ~10 hours) |
| Molar Ratio (Compound I : Compound II) | 1 : 1–2 |
| Molar Ratio (Compound I : Base) | 1 : 1–2.2 |
- The chiral amino acid intermediate (compound I) is mixed with water and the selected inorganic base.
- Compound II, dissolved in the organic solvent, is added gradually.
- The mixture is stirred under controlled temperature to facilitate the coupling reaction.
- The product is isolated by phase separation, followed by purification steps.
This method achieves high purity and yield of the BOC-protected amino acid derivative with controlled impurity levels. The use of toluene as the solvent is particularly advantageous due to its immiscibility with water and ability to limit condensation impurity formation. The process is stable, simple, and suitable for industrial scale-up.
Preparation of Key Intermediates: 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid
While the target compound contains 2,4-difluorophenyl, closely related methods for trifluorophenyl analogs provide valuable insights into intermediate preparation.
- React 2,4,5-trifluorophenylacetonitrile with α-bromoacetate ester and zinc in tetrahydrofuran (THF) to form ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate.
- Hydrolyze the ester with sodium hydroxide solution.
- Acidify with dilute hydrochloric acid to obtain 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
- Raw materials are inexpensive and readily available.
- The process avoids large quantities of acidic waste water.
- Yields are relatively high with stable product quality.
- The method is industrially scalable.
Though this method is for the trifluorophenyl analog, similar strategies can be adapted for difluorophenyl derivatives, serving as key intermediates in the synthesis of the target compound.
Impurity Control and Process Optimization
A significant issue in the synthesis of BOC-protected amino acid derivatives is the formation of condensation impurities, which can complicate purification and reduce product quality.
- Use of organic solvents immiscible with water (e.g., toluene) effectively reduces condensation impurity formation.
- Optimizing reaction temperature (~20 °C) and reaction time (~10 hours) balances reaction completion and impurity control.
- Careful control of molar ratios between reactants and base minimizes side reactions.
- Avoidance of solvents like dichloromethane or tetrahydrofuran alone can reduce impurity levels, as these have been associated with higher condensation impurity formation in prior art.
Summary Table of Preparation Methods
| Aspect | Method Description | Advantages | Industrial Suitability |
|---|---|---|---|
| Organic solvent-based coupling | Reaction of amino acid intermediate with fluorophenyl compound in toluene and base | High purity, low impurities, simple operation | Suitable for scale-up |
| Intermediate synthesis via zinc-mediated reaction in THF | Formation of oxo-butanoic acid intermediate via zinc and α-bromoacetate ester | Low waste, high yield, cheap raw materials | Scalable with stable quality |
| Impurity control strategies | Use of immiscible solvents, optimized temperature/time | Reduced condensation impurities | Improves product quality |
Research Findings and Industrial Implications
- The described preparation methods provide a robust approach to synthesizing (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid with high purity and yield.
- The choice of solvent and base, along with controlled reaction parameters, is critical to minimize impurities.
- These methods address common industrial challenges such as impurity control, reaction time efficiency, and scalability.
- The use of toluene and sodium hydroxide is preferred for industrial applications due to their availability, cost-effectiveness, and performance.
- The synthetic routes align with green chemistry principles by reducing hazardous waste and simplifying purification.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or amines.
Substitution: : Alkylated or halogenated derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.
1.1. Antidiabetic Agents
One notable application is in the synthesis of DPP-4 inhibitors, which are crucial in the treatment of type 2 diabetes. The compound's structural analogs have been explored for their potential to inhibit the DPP-4 enzyme, thereby enhancing insulin sensitivity and lowering blood glucose levels .
Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is widely used in peptide chemistry as a protecting group for amines. This compound can be utilized to synthesize peptides that incorporate fluorinated amino acids, which may exhibit unique properties such as increased stability and altered biological activity.
2.1. Fluorinated Amino Acids
Fluorinated amino acids have gained attention due to their ability to modulate protein structure and function. The introduction of fluorine into peptides can lead to enhanced binding affinity for target proteins, making this compound particularly useful in drug design .
Structure-Activity Relationship Studies
Research involving (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid contributes significantly to understanding the structure-activity relationships (SAR) of fluorinated compounds. By modifying the fluorine substituents or the backbone structure, researchers can assess how these changes affect biological activity and selectivity for specific targets .
4.1. Synthesis of DPP-4 Inhibitors
A recent study demonstrated that derivatives of this compound were synthesized and evaluated for their DPP-4 inhibitory activity. The results indicated that certain modifications led to compounds with improved efficacy compared to existing treatments, highlighting the potential of this compound as a lead compound in drug development .
4.2. Peptide Therapeutics Development
Another case study focused on the use of this compound in synthesizing peptides designed to target specific receptors involved in metabolic disorders. The incorporation of fluorinated residues was shown to enhance receptor binding and stability in biological systems, paving the way for new therapeutic options .
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key structural and functional differences between the target compound and its analogs:
Functional and Pharmacological Insights
- Fluorination Effects : Increasing fluorine atoms (e.g., 2,4,5-trifluoro analog) enhances metabolic stability and binding affinity due to electronegativity and reduced electron density . However, this may compromise aqueous solubility, requiring formulation adjustments.
- Substituent Position : The 2,4-difluoro configuration in the target compound balances electronic effects for optimal DPP-4 inhibition, whereas the 3,4-difluoro isomer (Sitagliptin Impurity 1) may exhibit altered pharmacokinetics due to steric hindrance .
- Bulkier Groups: The naphthalen-1-yl analog (C₁₉H₂₃NO₄) demonstrates reduced reactivity in enzyme-binding assays compared to fluorine-substituted derivatives, highlighting the importance of aromatic ring size in target engagement .
- Halogenation : Bromo- and iodo-substituted analogs (e.g., 4-iodo, 2-bromo) are less common in therapeutics but serve as intermediates for cross-coupling reactions in drug discovery .
Actividad Biológica
(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid, often referred to as BOC-D-HoPhe(2,4-DiF)-OH, is an amino acid derivative notable for its potential biological activities and applications in pharmaceutical chemistry. This compound is structurally characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in peptide synthesis to protect amino groups.
- Molecular Formula : C15H18F3N O4
- Molecular Weight : 333.30 g/mol
- CAS Number : 486460-00-8
- SMILES Notation : CC(C)(C)OC(=O)NC@@HCc1cc(F)c(F)cc1F
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly focusing on its role as a pharmaceutical intermediate and its potential therapeutic applications.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could influence drug metabolism and efficacy.
- Antidiabetic Properties : It is related to the structure of sitagliptin, a well-known DPP-4 inhibitor used in the treatment of type 2 diabetes. Its analogs may exhibit similar antidiabetic effects by enhancing incretin levels and improving glycemic control.
Research Findings
Several studies have evaluated the pharmacological properties of this compound:
- Antidiabetic Effects : Analogous compounds have demonstrated significant inhibition of DPP-4 activity, leading to increased insulin secretion and decreased glucagon levels post-meal .
- Peptide Synthesis Applications : The BOC group allows for selective protection during peptide synthesis, facilitating the construction of complex peptide structures that may have biological activity .
Case Studies
- Sitagliptin Derivatives : Research has indicated that derivatives of this compound can serve as effective DPP-4 inhibitors with improved pharmacokinetic profiles compared to sitagliptin itself. These studies highlight modifications to enhance bioavailability and reduce side effects .
- Synthesis and Characterization : A study focused on the synthesis of this compound from simpler precursors demonstrated its utility in creating libraries of potential drug candidates aimed at metabolic disorders. The characterization included NMR and mass spectrometry analysis confirming the structure and purity .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C15H18F3N O4 |
| Molecular Weight | 333.30 g/mol |
| CAS Number | 486460-00-8 |
| Purity | >95% (HPLC) |
| Boiling Point | Not available |
Q & A
Q. What are the established synthetic routes for (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid?
- Methodological Answer : The compound is typically synthesized via Boc-protection strategies and coupling reactions . A common approach involves:
Amino Protection : Reacting the free amine group with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) in tetrahydrofuran (THF) to form the Boc-protected intermediate .
Suzuki-Miyaura Coupling : Introducing the 2,4-difluorophenyl moiety via palladium-catalyzed cross-coupling, using aryl boronic acids and ligands like Pd(PPh₃)₄ .
Carboxylic Acid Activation : Finalizing the butanoic acid backbone using EDCI/HOBt-mediated amidation or ester hydrolysis .
Key Validation : Monitor reaction progress via TLC and confirm final structure by ¹H/¹³C NMR and HRMS .
Q. How is the compound characterized to confirm its structural integrity and enantiomeric purity?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) for aromatic protons (δ 6.8–7.2 ppm) and tert-butyl group (δ 1.4 ppm) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ (e.g., m/z 356.14 for C₁₅H₁₈F₂N₂O₄) .
- Enantiomeric Purity :
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol, 90:10) to resolve enantiomers; retention time differences ≥2 min indicate >99% ee .
- Optical Rotation : Compare [α]²⁵D values with literature (e.g., +12.5° in CHCl₃) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Peptide Synthesis : Serves as a Boc-protected amino acid intermediate for solid-phase peptide synthesis (SPPS), enabling controlled assembly of peptide chains .
- Enzyme Inhibition Studies : Used to develop dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes research, leveraging its fluorine substituents for enhanced binding affinity .
- Structure-Activity Relationship (SAR) : Modifications at the 2,4-difluorophenyl group are studied to optimize pharmacokinetic properties (e.g., metabolic stability) .
Advanced Research Questions
Q. What strategies optimize the synthesis yield while maintaining enantiomeric excess?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield (≥85%) by enhancing coupling efficiency under controlled microwave irradiation (100°C, 150 W) .
- Catalyst Optimization : Use chiral ligands like (R)-BINAP in asymmetric hydrogenation to achieve >98% ee .
- Solvent Screening : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates, minimizing side reactions .
Q. How can computational modeling predict the compound's interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to DPP-4 (PDB: 4A5S). Fluorine atoms form halogen bonds with Tyr547 and Ser630, critical for inhibitory activity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes; RMSD <2.0 Å indicates stable binding .
- Free Energy Calculations : MM/PBSA analysis quantifies binding energy (ΔG ~ -8.5 kcal/mol), correlating with experimental IC₅₀ values .
Q. What methodologies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Purity Reassessment : Perform HPLC-MS to detect impurities (e.g., diastereomers or unreacted intermediates) that may skew activity assays .
- Biological Replicates : Conduct dose-response curves (n=6) across multiple cell lines (e.g., HEK293 and HepG2) to confirm reproducibility .
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers; apply Fisher’s exact test for significance (p<0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
